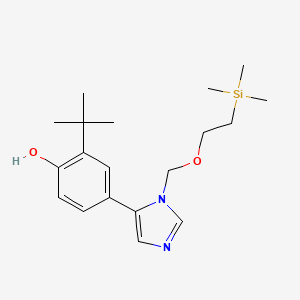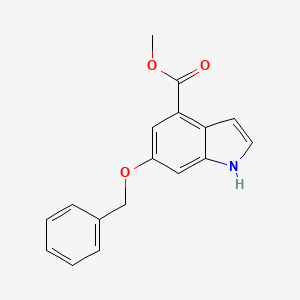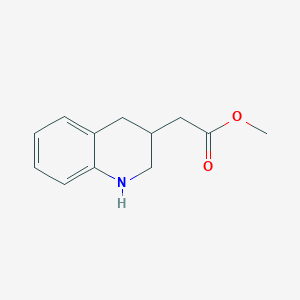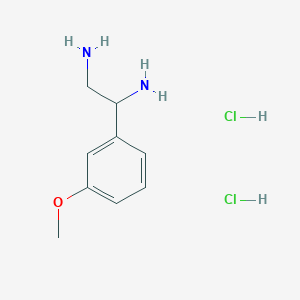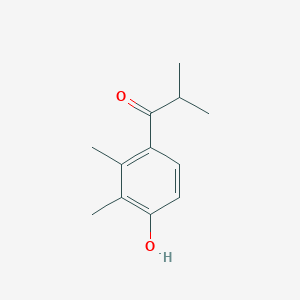
1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a ketone functional group. It is a derivative of acetophenone and is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological processes.
類似化合物との比較
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma and flavor properties.
4-Hydroxy-2,3-dimethylacetophenone: A closely related compound with similar structural features.
Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one is unique due to the presence of both a hydroxy group and a ketone group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-hydroxy-2,3-dimethylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-7(2)12(14)10-5-6-11(13)9(4)8(10)3/h5-7,13H,1-4H3 |
InChIキー |
HIVUGKSZQJCJGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


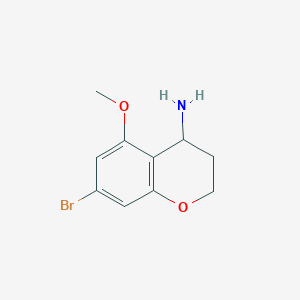
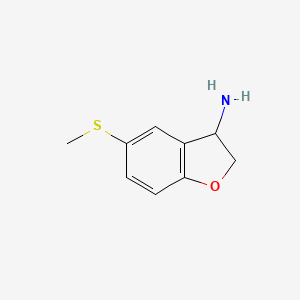
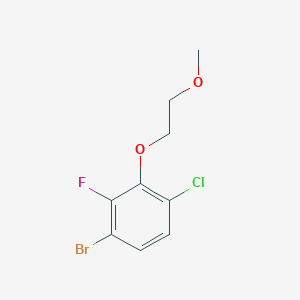

![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

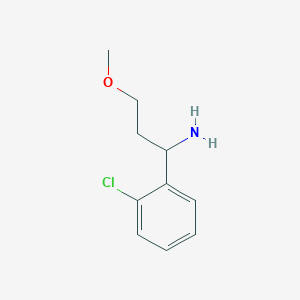
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
